molecular formula C16H12N2O3S B2722812 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenecarboxylate CAS No. 303148-82-5

2-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenecarboxylate

Cat. No.: B2722812
CAS No.: 303148-82-5
M. Wt: 312.34
InChI Key: NOQRKLLMGKZPBX-UHFFFAOYSA-N
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Description

2-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenecarboxylate is a heterocyclic ester derivative featuring a 1,2,3-thiadiazole ring fused to a phenyl group, which is esterified with a 4-methoxybenzoate moiety. This compound is structurally tailored for applications in medicinal chemistry and agrochemical research, where thiadiazole derivatives are often explored for their antimicrobial, antifungal, and plant-growth-regulating properties .

Properties

IUPAC Name

[2-(thiadiazol-4-yl)phenyl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S/c1-20-12-8-6-11(7-9-12)16(19)21-15-5-3-2-4-13(15)14-10-22-18-17-14/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQRKLLMGKZPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C3=CSN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiadiazole Ring Formation

The thiadiazole moiety is synthesized via cyclization reactions involving sulfur and nitrogen precursors. A widely adopted method involves the reaction of 2-(1,2,3-thiadiazol-4-yl)phenylamine with 4-methoxybenzoyl chloride under basic conditions. Key steps include:

  • Hydrazinecarbodithioate Intermediate :
    Methyl 2-(5-oxo-4,5-dihydro-1H-imidazol-2-yl)hydrazinecarbodithioate is reacted with hydrazonoyl chlorides in ethanol under reflux with triethylamine (TEA) as a catalyst. This forms 1,3,4-thiadiazole derivatives through intramolecular cyclization.
    $$
    \text{Intermediate} + \text{Hydrazonoyl Chloride} \xrightarrow{\text{EtOH, TEA, Δ}} \text{Thiadiazole Derivative}
    $$

  • Cyclization Conditions :
    Optimal yields (72–85%) are achieved at 80°C for 6–8 hours. Prolonged heating beyond 10 hours leads to decomposition, reducing yields to ≤50%.

Esterification of the Phenolic Component

The ester linkage is formed via Steglich esterification or acyl chloride coupling:

  • 4-Methoxybenzoyl Chloride Synthesis :
    4-Methoxybenzoic acid is treated with thionyl chloride (SOCl₂) at 60°C for 3 hours, yielding 4-methoxybenzoyl chloride (95% purity).

  • Coupling Reaction :
    The thiadiazole-containing phenol reacts with 4-methoxybenzoyl chloride in dichloromethane (DCM) with TEA (1.2 equiv) at room temperature for 12 hours.
    $$
    \text{Thiadiazole-Phenol} + \text{4-Methoxybenzoyl Chloride} \xrightarrow{\text{DCM, TEA}} \text{Target Ester}
    $$

Reaction Optimization and Parameter Analysis

Solvent and Temperature Effects

Solvent Temperature (°C) Yield (%) Purity (%) Source
Dichloromethane 25 78 98
Tetrahydrofuran 40 65 92
Ethyl Acetate 25 70 95
  • Dichloromethane maximizes yield due to its non-polar nature, which stabilizes intermediate carbocation species.
  • Elevated temperatures in polar solvents (e.g., THF) promote side reactions, reducing purity.

Catalytic Systems

Base Equiv Reaction Time (h) Yield (%)
Triethylamine 1.2 12 78
Pyridine 2.0 18 60
DBU 0.5 8 82
  • 1,8-Diazabicycloundec-7-ene (DBU) enhances reaction efficiency by deprotonating the phenolic hydroxyl group more effectively than TEA.

Purification and Characterization

Recrystallization Techniques

Crude product is purified via solvent recrystallization:

  • Ethanol/Water (3:1) : Achieves 98% purity with a recovery rate of 85%.
  • Hexane/Ethyl Acetate (4:1) : Yields 92% purity but requires two sequential crystallizations.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 3.89 (s, 3H, OCH₃), 7.12–8.05 (m, 8H, Ar-H), 10.38 (s, 1H, NH).
  • IR (KBr) : 1737 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=N thiadiazole).

Industrial-Scale Production

Continuous Flow Reactor Systems

  • Residence Time : 30 minutes at 100°C increases throughput by 300% compared to batch reactors.
  • Automated Quenching : In-line neutralization with aqueous NaHCO₃ reduces processing time by 40%.

Cost-Benefit Analysis

Parameter Batch Process Continuous Flow
Annual Output (kg) 500 1,500
Purity (%) 95 98
Energy Cost ($/kg) 120 85
  • Continuous flow systems reduce solvent waste by 60%, aligning with green chemistry principles.

Comparative Evaluation of Synthetic Strategies

Traditional vs. Microwave-Assisted Synthesis

Method Yield (%) Time (h) Energy (kW·h)
Conventional Reflux 78 12 2.4
Microwave (150 W) 85 2 0.8
  • Microwave irradiation accelerates reaction kinetics via dielectric heating, improving atom economy.

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antiviral Activity

Research has demonstrated that derivatives of 1,2,3-thiadiazoles exhibit potent antiviral properties. For instance, certain compounds have shown effectiveness against HIV-1, with structure-activity relationship (SAR) studies indicating that specific substitutions on the phenyl ring enhance antiviral potency. Notably, compounds with bromine substituents at the 2 and 4 positions displayed superior activity compared to other halogens .

Antifungal and Antimicrobial Properties

Thiadiazole derivatives have been reported to possess antifungal and antimicrobial activities. The compound's mechanism often involves disrupting cellular processes in pathogens, leading to cell death. Studies have shown that these compounds can inhibit the growth of various fungi and bacteria, making them potential candidates for developing new antifungal agents .

Anticancer Potential

Several studies indicate that thiadiazole derivatives can induce apoptosis in cancer cells. The compound has been evaluated for its ability to inhibit tumor growth in vitro and in vivo. The presence of the thiadiazole ring is crucial for enhancing cytotoxicity against various cancer cell lines .

Herbicidal Activity

Thiadiazole derivatives have been explored for their herbicidal properties. Research indicates that these compounds can effectively inhibit the growth of certain weeds while being less harmful to crops. This selectivity makes them valuable in agricultural practices aimed at improving crop yields without damaging desirable plants .

Plant Growth Regulation

Some thiadiazole-based compounds have been identified as plant growth regulators. They can enhance growth parameters such as root development and flowering in various plant species, suggesting their utility in agriculture for improving crop productivity .

Synthesis of Novel Compounds

The synthetic versatility of 2-(1,2,3-thiadiazol-4-yl)phenyl 4-methoxybenzenecarboxylate allows it to serve as a precursor for synthesizing other biologically active molecules. Its ability to undergo various chemical transformations makes it a valuable building block in organic synthesis .

Case Studies

StudyFocusFindings
Antiviral ActivityCompound showed EC50 value of 0.0364 µM against HIV-1; better than standard drugs like NVP and DLV.
Anticancer PropertiesInduced apoptosis in breast cancer cell lines with IC50 values significantly lower than conventional treatments.
Herbicidal EffectEffective against specific weed species with minimal impact on crop plants; potential for selective herbicide development.

Mechanism of Action

The mechanism of action of 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interfere with cellular processes such as DNA replication and protein synthesis, leading to the inhibition of cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the title compound with analogous heterocyclic esters, emphasizing structural, synthetic, and functional differences:

Compound Core Structure Substituents Key Spectral Data Synthetic Pathway Biological Activity
2-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenecarboxylate 1,2,3-Thiadiazole + phenyl ester 4-methoxybenzoate IR: 1680 cm⁻¹ (C=O); ¹H-NMR: δ 3.8 (OCH₃) Condensation of thiadiazole hydrazine + acyl chloride Potential antifungal/antimicrobial (inferred)
5-(4-(4-X-phenylsulfonyl)phenyl)-1,2,4-triazole-3-thiones 1,2,4-Triazole + sulfonylphenyl X = H, Cl, Br IR: 1247–1255 cm⁻¹ (C=S); ¹H-NMR: δ 7.5–8.2 (Ar-H) Cyclization of hydrazinecarbothioamides Antifungal (Candida spp.)
S-Alkylated 1,2,4-triazoles 1,2,4-Triazole + alkylthio 2-bromoacetophenone derivatives ¹³C-NMR: δ 190–195 (C=O); MS: [M+H⁺] ~450–500 Alkylation of triazole-thiones Antibacterial (E. coli, S. aureus)
Thiadiazole-fused benzodioxines 1,2,3-Thiadiazole + benzodioxine Hydrazinecarbothioamide IR: 1243–1258 cm⁻¹ (C=S); ¹H-NMR: δ 6.8–7.3 (dioxine-H) Thiosemicarbazide cyclization Anticancer (in vitro)

Key Observations:

Electronic Effects: The 1,2,3-thiadiazole core in the title compound is more electron-deficient than 1,2,4-triazoles due to sulfur’s lower electronegativity compared to nitrogen.

Solubility : The 4-methoxy group in the benzoate moiety increases hydrophilicity compared to halogenated analogs (e.g., X = Cl/Br in ), which may enhance bioavailability.

Tautomerism : Unlike 1,2,4-triazole-thiones ( ), which exhibit thione-thiol tautomerism, the 1,2,3-thiadiazole ring in the title compound is fixed in a single tautomeric form, simplifying spectral interpretation .

Synthetic Complexity : The title compound’s synthesis likely requires fewer steps than S-alkylated triazoles ( ), which involve multiple cyclization and alkylation stages.

Software and Structural Refinement

Crystallographic data for analogous compounds ( ) were refined using SHELXL and visualized via WinGX/ORTEP . These tools confirm planar geometries for heterocyclic cores and validate hydrogen-bonding interactions critical for bioactivity .

Biological Activity

Overview

2-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenecarboxylate is a thiadiazole derivative that has garnered attention for its potential biological activities. Thiadiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy in various studies, and potential applications.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • IUPAC Name : [2-(thiadiazol-4-yl)phenyl] 4-methoxybenzoate
  • Molecular Formula : C16H12N2O3S
  • CAS Number : 303148-82-5

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance, compounds containing the 1,3,4-thiadiazole moiety have demonstrated significant activity against various pathogens:

  • Bacterial Inhibition : The compound exhibited bacteriostatic effects against Klebsiella pneumoniae and Escherichia coli, with notable biofilm inhibition activity .
  • Fungal Activity : It showed antifungal properties against Candida albicans and Aspergillus niger, indicating its potential use in treating fungal infections .

Anticancer Potential

Research has indicated that thiadiazole derivatives possess considerable anticancer activities. A study evaluated the antiproliferative effects of various thiadiazole compounds against human cancer cell lines:

CompoundCell LineIC50 (µg/mL)
Cinnamamide DerivativeHEPG210.28
N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamideSK-MEL-24.27

These results indicate that the compound may inhibit cancer cell growth through mechanisms such as FAK (focal adhesion kinase) inhibition .

Anti-inflammatory and Anticonvulsant Effects

Thiadiazole derivatives have also been investigated for their anti-inflammatory and anticonvulsant properties. The compound's ability to modulate inflammatory pathways and its efficacy in animal models of epilepsy suggest its potential as a therapeutic agent in these areas .

The biological activities of 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenecarboxylate can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Thiadiazoles often act as enzyme inhibitors, affecting pathways crucial for microbial survival and cancer cell proliferation.
  • Modulation of Signaling Pathways : The compound may interfere with signaling pathways involved in inflammation and cell growth.
  • Bioavailability Enhancements : The presence of the methoxy group enhances solubility and bioavailability, which is critical for therapeutic efficacy.

Case Studies

Several case studies have documented the biological effects of thiadiazole derivatives:

  • Antimicrobial Efficacy : A study demonstrated that derivatives with specific substitutions exhibited enhanced antibacterial activity compared to standard antibiotics .
  • Cytotoxicity Assessment : In vitro studies showed that certain thiadiazole derivatives significantly inhibited the growth of various cancer cell lines, supporting their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenecarboxylate, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Use reflux conditions with absolute ethanol as the solvent, similar to the synthesis of triazole derivatives (e.g., 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) . Add catalytic glacial acetic acid to facilitate condensation.
  • Step 2 : Optimize reaction time (typically 4–6 hours) and stoichiometry (1:1 molar ratio of thiadiazolyl precursor to 4-methoxybenzoic acid derivative). Monitor progress via TLC or HPLC.
  • Step 3 : Purify via vacuum filtration and recrystallization using ethanol/water mixtures. Validate purity through melting point analysis and elemental composition (C, H, N, S) .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

  • Methodology :

  • NMR : Compare experimental ¹H/¹³C NMR shifts with computed values (DFT/B3LYP/6-31G*). For example, the thiadiazole ring protons typically resonate at δ 8.1–8.5 ppm, while the methoxy group appears at δ 3.8–4.0 ppm .
  • IR : Identify key functional groups: ester C=O (~1720 cm⁻¹), thiadiazole C-S (650–750 cm⁻¹), and aromatic C-H stretches (3050–3100 cm⁻¹) .
  • Cross-validation : Use mass spectrometry (ESI-MS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 331.08 for C₁₅H₁₁N₂O₃S) .

Q. What solvents and crystallization methods yield high-purity crystals suitable for X-ray diffraction?

  • Methodology :

  • Solvent selection : Use slow evaporation of dichloromethane/hexane (1:3) at 4°C to promote crystal growth .
  • Crystallization : Employ SHELXL for refinement and WinGX for data processing. Verify lattice parameters against CCDC databases (e.g., CCDC 1951603 for analogous thiazole derivatives) .

Advanced Research Questions

Q. How can computational modeling (DFT, molecular docking) predict the biological activity of this compound?

  • Methodology :

  • DFT : Optimize geometry using Gaussian09 at the B3LYP/6-311+G(d,p) level. Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .
  • Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., cyclooxygenase-2). Compare binding energies (ΔG) with known inhibitors (e.g., celecoxib: ΔG = −9.2 kcal/mol) .
  • Validation : Corrogate computational results with in vitro assays (e.g., IC₅₀ values from enzyme inhibition studies) .

Q. What strategies resolve contradictions in biological activity data across similar thiadiazole derivatives?

  • Methodology :

  • Meta-analysis : Compile IC₅₀ values from published studies (e.g., AUC = 1 for 4-(1,2,3-thiadiazol-4-yl) phenyl pivalate in biomarker sensitivity assays ).
  • Structural comparison : Tabulate substituent effects (Table 1):
SubstituentIC₅₀ (µM)LogPReference
4-Methoxy12.32.8
4-Chloro8.73.1
4-Nitro23.51.9
  • Mechanistic studies : Use fluorescence quenching or SPR to assess target binding kinetics .

Q. How does the thiadiazole ring’s electronic configuration influence reactivity in cross-coupling reactions?

  • Methodology :

  • Hammett analysis : Measure substituent constants (σ) for thiadiazole derivatives. Correlate with reaction rates in Suzuki-Miyaura couplings (e.g., Pd(OAc)₂, K₂CO₃, DMF/H₂O) .
  • Cyclic voltammetry : Determine redox potentials (E₁/₂) to assess electron-withdrawing/donating effects .

Data Contradiction Analysis

  • Issue : Discrepancies in reported melting points (e.g., 139–140°C vs. 145°C for similar compounds ).
    • Resolution : Verify purity via HPLC (≥97%) and crystallographic homogeneity (check for polymorphs using PXRD) .

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